molecular formula C16H11N3O2S B7595132 N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No. B7595132
M. Wt: 309.3 g/mol
InChI Key: CNTWDSDDQKPVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide, also known as TXM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of xanthene derivatives, which have been widely studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to decrease oxidative stress and increase antioxidant enzyme activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological pathways in the body. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. This compound has also been shown to inhibit the expression of genes involved in inflammation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity.

Future Directions

There are several potential future directions for research on N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the mechanism of action of this compound in these conditions and to determine its efficacy and safety.
Another area of interest is the potential use of this compound in cancer therapy. This compound has been shown to exhibit antitumor activity in various cancer cell lines, and further studies are needed to determine its potential as a cancer treatment.
Overall, this compound is a promising compound with potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its pharmacological properties and to determine its clinical efficacy and safety.

Synthesis Methods

The synthesis of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then treated with hydrazine hydrate to yield the final compound. This method has been optimized to obtain high yields and purity of this compound.

Scientific Research Applications

N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor activities. This compound has also been shown to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-15(18-16-19-17-9-22-16)14-10-5-1-3-7-12(10)21-13-8-4-2-6-11(13)14/h1-9,14H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTWDSDDQKPVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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